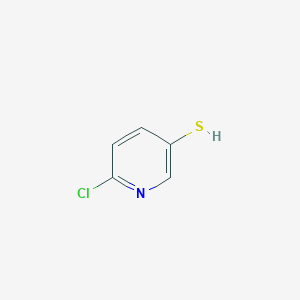

6-Chloropyridine-3-thiol

Description

Significance within Heterocyclic Chemistry and Organosulfur Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. cem.comuomus.edu.iq Pyridine (B92270), a six-membered heterocyclic ring with one nitrogen atom, is a particularly important scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. cem.comabertay.ac.uk The introduction of a thiol (-SH) group, an organosulfur functional group, further enhances the chemical versatility of the pyridine ring. nih.gov

The thiol group is a potent nucleophile and can readily react with various electrophiles. smolecule.commdpi.com It can also be oxidized to form disulfide bonds, a linkage crucial in the structure and function of many proteins. nih.govsmolecule.com The presence of both the pyridine ring and the thiol group in 6-Chloropyridine-3-thiol makes it a significant building block in the synthesis of complex molecules with potential biological activities. researchgate.net

Overview of Research Trajectories for Multifunctional Halogenated Pyridines with Thiol Moieties

Multifunctional halogenated pyridines containing thiol groups, such as this compound, are of significant interest to researchers due to their dual reactivity. The chlorine atom on the pyridine ring can be displaced through nucleophilic substitution reactions, while the thiol group offers another site for chemical modification. mdpi.comacs.org This dual functionality allows for a stepwise and controlled synthesis of more complex molecular architectures.

Research in this area often focuses on several key trajectories:

Medicinal Chemistry: The development of new therapeutic agents is a primary focus. The pyridine scaffold is a known pharmacophore, and the thiol group can interact with biological targets or be used to attach the molecule to larger drug delivery systems. researchgate.netrsc.org Researchers are exploring the synthesis of derivatives of this compound as potential anticancer, antimicrobial, and anti-inflammatory agents.

Materials Science: The unique electronic and structural properties of these compounds make them candidates for the development of novel materials. For instance, they can be used as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage. mdpi.com

Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The introduction of a thiol group can lead to new agrochemicals with improved efficacy and different modes of action.

The versatility of this compound and related compounds ensures their continued importance in advancing these and other areas of chemical science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H4ClNS | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 558466-12-9 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDCXEQCZNVOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloropyridine 3 Thiol

Established Synthetic Routes and Reaction Conditions

The conventional synthesis of 6-Chloropyridine-3-thiol relies on well-understood reaction mechanisms, primarily nucleophilic substitution and functional group interconversions, which provide reliable pathways to the target molecule.

Nucleophilic Substitution Strategies for Thiol Group Installation

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This strategy typically involves the displacement of a halide or other suitable leaving group from a pyridine (B92270) precursor by a sulfur-containing nucleophile. A common precursor for this synthesis is a dihalopyridine, such as 2,5-dichloropyridine (B42133) or a related compound where the halogen at the 3-position is more reactive or can be selectively replaced.

One established method involves the reaction of a dihalopyridine with a thiolating agent like sodium hydrosulfide (B80085) (NaSH). In a procedure analogous to the synthesis of similar heterocyclic thiols, the reaction is often carried out in a polar solvent such as ethanol, with the mixture being heated to reflux to drive the substitution. chemicalbook.com The reaction proceeds by the attack of the hydrosulfide ion on the electron-deficient pyridine ring, leading to the displacement of the halide.

Another effective, two-step approach uses thiobenzoic acid as the sulfur donor in a copper-catalyzed coupling reaction with a halopyridine, such as 3-iodopyridine (B74083) derivatives. nuph.edu.ua This is followed by the hydrolysis of the resulting thioester to yield the final thiol. This method has proven practical for producing various pyridine-3-thiols in high yields. nuph.edu.ua

Table 1: Nucleophilic Substitution Reaction Parameters

| Precursor | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 3,6-Dichloropyridazine* | Sodium Hydrosulfide (NaSH) | Ethanol | Reflux, 1 hr | 96% |

| Substituted 3-Iodopyridine | Thiobenzoic Acid / Base | - | Two-step: coupling then hydrolysis | High |

Note: Data for 3,6-Dichloropyridazine is presented as a representative example of this reaction type for a similar heterocyclic system. chemicalbook.com

Functional Group Interconversions on Pyridine Scaffolds

An alternative to direct substitution is the conversion of an existing functional group on the pyridine ring into a thiol. A primary route for this transformation is the reduction of a pyridine sulfonyl chloride. The precursor, 6-chloropyridine-3-sulfonyl chloride, can be reduced to the corresponding thiol using various established reducing agents.

Common methods for the reduction of aryl sulfonyl chlorides, which are applicable here, include the use of zinc dust in the presence of an acid like sulfuric acid or acetic acid. orgsyn.org This method is effective but can generate significant waste. Other reducing agents such as triphenylphosphine (B44618) have also been shown to rapidly reduce sulfonyl chlorides to thiols. researchgate.net Catalytic hydrogenation offers a cleaner alternative, employing catalysts like palladium on carbon under a hydrogen atmosphere. google.comgoogle.com This process is often conducted in the presence of a mild base to neutralize the hydrogen chloride that is formed as a byproduct. taylorfrancis.com

Table 2: Reagents for Reduction of Sulfonyl Chlorides to Thiols

| Reducing Agent System | Key Advantages | Reference |

|---|---|---|

| Zinc Dust / Sulfuric Acid | Strong reducing power, well-established | orgsyn.org |

| Triphenylphosphine | Rapid reaction | researchgate.net |

| H₂ / Palladium Catalyst | Cleaner process, high selectivity | google.comgoogle.com |

| Lithium Aluminum Hydride | Powerful, versatile reducing agent | taylorfrancis.com |

Emerging Synthetic Approaches

As synthetic chemistry evolves, new methods are being developed that offer improvements in efficiency, selectivity, and environmental impact.

Photochemical Synthesis of Pyridine Thiols

Photochemical methods represent a frontier in organic synthesis, often enabling unique transformations under mild conditions. While photochemical strategies for the functionalization of pyridines, such as C-H alkylation, have been developed, the direct photochemical synthesis of pyridine thiols is not a widely established route. rsc.org Current research in photoredox and nickel dual catalysis has focused on the formation of thioethers (Ar-S-R) from aryl halides and thiols, rather than the direct synthesis of aryl thiols (Ar-SH). acs.org This indicates that while photochemical methods are potent for forming C-S bonds, their application for the direct installation of a thiol group onto a pyridine ring is an area that remains largely unexplored.

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, these principles manifest primarily through the use of energy-efficient technologies and the reduction of hazardous waste.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the nucleophilic substitution on halopyridines. sci-hub.se By using microwave irradiation, the reaction times for SNAr reactions can be dramatically reduced from hours to mere minutes, often leading to improved yields and cleaner reaction profiles. mdpi.comnih.govamazonaws.com This rapid and uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures in conventional heating methods. sci-hub.se

Continuous-flow synthesis is another sustainable technology being applied to the chemistry of pyridine derivatives. nih.govnih.gov This technique allows for reactions to be performed in a continuously flowing stream within a small reactor. It offers precise control over reaction parameters, enhances safety, and can be scaled up efficiently. While direct application to thiol synthesis on pyridines is still developing, its use in the selective lithiation of dihalopyridines demonstrates its potential for handling reactive intermediates in pyridine chemistry safely and efficiently. nih.govnih.gov

Optimization of Synthetic Efficiency and Yields

Optimizing the synthesis of this compound involves the careful selection of precursors, reagents, and reaction conditions to maximize yield and purity while minimizing cost and environmental impact. In nucleophilic aromatic substitution reactions, the choice of the leaving group on the pyridine ring is critical. The reactivity of halopyridines typically follows the order I > Br > Cl > F for substitution with sulfur nucleophiles. sci-hub.se This trend suggests that an iodo- or bromo-pyridine precursor would be more reactive and require milder conditions than a chloro-pyridine, although cost and availability may favor the use of chloro-derivatives.

The choice of solvent also plays a significant role. Polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) are often effective for SNAr reactions, as they can solvate the cation of the nucleophilic salt while leaving the anion reactive. Studies have shown that changing the solvent can significantly impact the reaction yield. For instance, in certain microwave-assisted substitutions on halopyridines, using DMSO or HMPA resulted in substantially higher yields compared to NMP. sci-hub.se

Table 3: Effect of Leaving Group and Solvent on Microwave-Assisted Nucleophilic Substitution Yields

| Halopyridine Precursor | Nucleophile | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | NMP | 3 | 99 |

| 2-Bromopyridine | PhSNa | NMP | 3 | 99 |

| 2-Chloropyridine | PhSNa | NMP | 5 | 81 |

| 2-Iodopyridine | PhONa | NMP | 10 | 36 |

| 2-Iodopyridine | PhONa | DMSO | 10 | 77 |

| 2-Iodopyridine | PhONa | HMPA | 10 | 84 |

Source: Data adapted from a study on various halopyridines to illustrate general optimization principles. sci-hub.se

Elucidation of Reactivity and Mechanistic Pathways of 6 Chloropyridine 3 Thiol

Reactions at the Thiol Moiety (-SH)

The thiol group is a versatile functional group known for its nucleophilicity, particularly in its deprotonated thiolate form, and its susceptibility to oxidation.

The sulfur atom of the thiol group in 6-chloropyridine-3-thiol can readily participate in nucleophilic substitution reactions.

S-Alkylation: This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether (also known as a sulfide). The process typically proceeds via an SN2 mechanism. First, a base is used to deprotonate the thiol, which is significantly more acidic than a corresponding alcohol, to form a highly nucleophilic thiolate anion. masterorganicchemistry.com This thiolate then attacks an alkyl halide or another suitable electrophile, displacing a leaving group to form the thioether. masterorganicchemistry.comjmaterenvironsci.com

S-Acylation: This process involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction results in the formation of a thioester, which is a sulfur analog of an ester. S-acylation is a crucial post-translational modification of proteins and highlights the general reactivity of thiol groups with acylating agents. nih.gov The labile nature of the thioester bond makes it an important functional group in various chemical and biological contexts. nih.gov

Table 1: S-Alkylation and S-Acylation Reactions of this compound

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| S-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Thioether |

| S-Alkylation | Benzyl Bromide | Benzyl Bromide (C₆H₅CH₂Br) | Thioether |

| S-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Thioester |

| S-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Thioester |

The sulfur atom in the thiol group is readily oxidized and can exist in multiple oxidation states.

Disulfide Formation: In the presence of mild oxidizing agents like iodine (I₂) or even atmospheric oxygen, thiols can undergo oxidative coupling to form disulfides. masterorganicchemistry.com This reaction involves the formation of a sulfur-sulfur bond between two molecules of this compound, resulting in bis(6-chloropyridin-3-yl) disulfide. This conversion is a fundamental process in biochemistry, notably in the formation of disulfide bridges that stabilize protein structures. masterorganicchemistry.combiolmolchem.com

Higher Oxidation States: The use of stronger oxidizing agents can further oxidize the sulfur atom. The oxidation of thiols can proceed through a series of intermediates, including sulfenic acids (RSOH). nih.gov With progressively stronger oxidants, the thiol can be converted to a sulfinic acid (-SO₂H) and ultimately to a sulfonic acid (-SO₃H). masterorganicchemistry.com This stepwise oxidation allows for the synthesis of various sulfur-containing functional groups with distinct chemical properties. nih.gov

Table 2: Oxidation Products of this compound

| Oxidant Type | Example Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Mild | Iodine (I₂), Air (O₂) | -S-S- | Disulfide |

| Strong | Hydrogen Peroxide (H₂O₂) | -SO₂H | Sulfinic Acid |

| Very Strong | Potassium Permanganate (KMnO₄) | -SO₃H | Sulfonic Acid |

Thioether formation is a primary reaction of the thiol moiety and is of significant importance in synthetic chemistry. acsgcipr.org The most common method for synthesizing thioethers from thiols is through S-alkylation, as detailed previously. masterorganicchemistry.comacsgcipr.org This pathway relies on the nucleophilic character of the thiolate anion, which is generated in situ by treating the thiol with a base. acsgcipr.org The thiolate then readily reacts with a carbon-based electrophile, most commonly an alkyl halide, in an SN2 reaction to yield the corresponding thioether. masterorganicchemistry.comacsgcipr.org This transformation is a robust and widely employed method for constructing C-S bonds in a variety of molecular architectures.

Table 3: Common Electrophiles for Thioether Formation

| Electrophile Class | Example | Reaction Type |

|---|---|---|

| Alkyl Halides | Ethyl bromide | SN2 |

| Tosylates | Methyl tosylate | SN2 |

| Epoxides | Propylene oxide | Ring-opening |

Reactions Involving the Chloro Substituent (-Cl)

The chlorine atom on the pyridine (B92270) ring is a key site for modifications, primarily through substitution and coupling reactions.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine. youtube.com The Nucleophilic Aromatic Substitution (SNAr) reaction on this compound allows for the displacement of the chloride ion by a variety of nucleophiles.

The mechanism is a two-step addition-elimination process. youtube.com First, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. In the second step, aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product. youtube.com These reactions often require elevated temperatures to overcome the initial energy barrier of disrupting the aromatic system. youtube.com

Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Example | Product Type |

|---|---|---|

| Amine | Aniline | Substituted Aminopyridine |

| Alkoxide | Sodium Methoxide | Substituted Alkoxypyridine |

| Thiolate | Sodium Thiophenoxide | Substituted Aryl Thioether |

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, for which aryl chlorides are suitable substrates. wikipedia.org These reactions have revolutionized organic synthesis, and the development of palladium-catalyzed coupling methods was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

The general mechanism for these reactions, such as the Suzuki or Heck coupling, typically involves a catalytic cycle with a transition metal, most commonly palladium. wikipedia.orgacs.org The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step (in Suzuki coupling) where an organic group is transferred from an organometallic reagent (e.g., a boronic acid) to the palladium center. The final step is reductive elimination, where the two coupled fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst. wikipedia.orgacs.org

Table 5: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Type of Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd/Cu |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd with phosphine (B1218219) ligands |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ |

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental characteristic dictates its susceptibility to different types of chemical transformations. The presence of a chloro group, an electron-withdrawing substituent, further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the thiol group, being a potential electron donor through resonance, can modulate the reactivity of the ring in a more complex manner.

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring

Electrophilic Aromatic Substitution:

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. uoanbar.edu.iq The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring by forming a pyridinium (B92312) species. For this compound, the presence of the electron-withdrawing chloro group at the 6-position further diminishes the ring's electron density, making electrophilic attack even more challenging.

Should an electrophilic substitution be forced under harsh conditions, the directing effects of the existing substituents would come into play. The chloro group is ortho, para-directing but deactivating, while the thiol group is also ortho, para-directing and can be activating. However, in the context of the highly deactivated pyridine ring, predicting the precise outcome is complex. The positions ortho and para to the thiol group are C2, C4, and C5 (relative to the thiol at C3). The positions ortho and para to the chloro group are C5 and C3 (relative to the chloro at C6). Therefore, the C5 position is the most likely site for electrophilic attack, being activated by the thiol group and meta to the deactivating chloro group and the ring nitrogen.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). uoanbar.edu.iqyoutube.com In this compound, the chlorine atom at the C6 position is a good leaving group and is ortho to the ring nitrogen, making this position a prime target for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize this negative intermediate. The chloro group itself contributes to the activation of the ring for nucleophilic attack. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride. youtube.com

| Reaction Type | Reactivity | Predicted Site of Attack | Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low | C5 | - Electron-deficient pyridine ring

|

| Nucleophilic Aromatic Substitution | High | C6 (displacement of Cl) | - Electron-deficient pyridine ring

|

N-Quaternization and N-Oxidation Chemistry

N-Quaternization:

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and react with alkyl halides to form N-alkylpyridinium salts. mdpi.com This reaction, known as N-quaternization, significantly alters the electronic properties of the pyridine ring. The resulting positive charge on the nitrogen atom makes the pyridinium ring even more electron-deficient and, therefore, more susceptible to nucleophilic attack. nih.gov N-quaternization of this compound would enhance the reactivity of the C6 position towards nucleophilic displacement of the chloride.

N-Oxidation:

Pyridine and its derivatives can be oxidized at the nitrogen atom to form pyridine N-oxides, typically using peroxy acids. arkat-usa.orgwikipedia.org The N-oxide functionality has a profound effect on the reactivity of the pyridine ring. The N-O bond can act as an electron-donating group through resonance, increasing the electron density at the C2 and C4 positions. scripps.edu This increased electron density can facilitate electrophilic substitution at these positions. researchgate.net At the same time, the N-oxide group can be a good leaving group after activation, facilitating nucleophilic substitution. For this compound, N-oxidation would likely direct electrophiles to the C4 position and could also be used to modulate the conditions required for nucleophilic substitution at the C6 position. The N-oxide of 2-mercaptopyridine (B119420) is a well-known compound, suggesting that the thiol group is compatible with N-oxidation conditions. chemicalbook.com

| Transformation | Effect on Pyridine Ring | Impact on Subsequent Reactions |

|---|---|---|

| N-Quaternization | Increases electron deficiency (positive charge on N) | Enhances susceptibility to nucleophilic aromatic substitution at C6. |

| N-Oxidation | Increases electron density at C2 and C4 through resonance | - Facilitates electrophilic substitution at C4.

|

Intramolecular Rearrangements and Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic center at C6, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, such as thienopyridines, which are important scaffolds in medicinal chemistry. nih.govnih.gov

One plausible intramolecular reaction is the cyclization to form a thieno[2,3-b]pyridine (B153569) derivative. Under basic conditions, the thiol group can be deprotonated to the more nucleophilic thiolate. This thiolate can then attack the C2 position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. Although the chloro group is at C6, intramolecular cyclization might be favored under certain conditions, potentially involving a rearrangement or a more complex reaction pathway. A more direct cyclization would involve the reaction of the thiolate with a suitable electrophile introduced at the C2 position in a preceding step.

Alternatively, intermolecular reactions followed by cyclization are common. For example, the reaction of this compound with a molecule containing both a nucleophilic group to displace the chloride and an electrophilic center for the thiol to attack can lead to the formation of various fused ring systems.

Detailed Mechanistic Investigations and Kinetic Studies

While specific mechanistic and kinetic studies on this compound are not extensively documented in the literature, the mechanisms of its principal reactions can be inferred from studies on related compounds.

The nucleophilic aromatic substitution at the C6 position is expected to proceed via the classical SNAr mechanism. stackexchange.commasterorganicchemistry.comdalalinstitute.com The key steps are:

Nucleophilic Addition: The nucleophile attacks the C6 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate.

Formation of the Meisenheimer Complex: The negative charge of the intermediate is delocalized over the pyridine ring, with significant resonance stabilization from the nitrogen atom.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion.

The rate of this reaction would be influenced by several factors:

Nucleophile: The strength and concentration of the nucleophile will affect the rate of the initial addition step.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

Temperature: As with most reactions, an increase in temperature will increase the reaction rate.

For intramolecular cyclization reactions, kinetic studies would be crucial to determine whether the reaction proceeds via an intramolecular SNAr pathway and to quantify the influence of ring strain in the transition state.

Computational and Theoretical Chemistry of 6 Chloropyridine 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 6-Chloropyridine-3-thiol at the atomic and electronic levels.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of the pyridine (B92270) ring, the chlorine substituent, and the thiol group. Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical behavior.

The HOMO is typically localized on the sulfur atom of the thiol group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Reactivity Descriptors and Site Selectivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity of this compound through various descriptors. These descriptors help in predicting the most probable sites for chemical reactions.

Key reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui functions would likely indicate that the sulfur and nitrogen atoms are the preferred sites for electrophilic attack, while specific carbon atoms on the pyridine ring are more susceptible to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (a.u.) |

| Chemical Potential (μ) | -0.154 |

| Global Hardness (η) | 0.097 |

| Electrophilicity Index (ω) | 0.122 |

Note: These values are illustrative and derived from HOMO and LUMO energies.

Conformational Analysis and Tautomeric Equilibria

The conformational landscape of this compound is influenced by the rotation of the thiol group relative to the pyridine ring. Additionally, this compound can exist in two tautomeric forms: the thiol form and the thione form.

Computational studies on similar pyridinethiol systems have shown that the relative stability of these tautomers can be influenced by the solvent environment. acs.org In the gas phase, the thiol form is often more stable. However, in polar solvents, the more polar thione tautomer can be favored due to better solvation. acs.org

Table 3: Calculated Relative Energies of this compound Tautomers (Illustrative)

| Tautomer | Gas Phase ΔG (kcal/mol) | Polar Solvent ΔG (kcal/mol) |

| Thiol | 0.0 (Reference) | 0.0 (Reference) |

| Thione | +2.5 | -1.0 |

Note: These values are illustrative and based on general trends for similar molecules.

Simulation of Spectroscopic Properties

Computational methods are highly effective in simulating various spectroscopic properties of this compound, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the IR spectrum. Key vibrational modes would include the S-H stretch of the thiol group (around 2550-2600 cm⁻¹) and various C-N and C-C stretching modes of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be computed to aid in the assignment of NMR spectra. The chemical shifts would be sensitive to the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical calculations can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface, reaction pathways, transition states, and activation energies can be determined.

For instance, in a nucleophilic substitution reaction, computational studies could elucidate whether the reaction proceeds via an SNAr mechanism and identify the structure of the Meisenheimer intermediate. Similarly, for reactions involving the thiol group, such as S-alkylation, the transition state for the proton transfer and the subsequent nucleophilic attack can be modeled to understand the reaction kinetics.

6 Chloropyridine 3 Thiol As a Key Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Frameworks

The unique arrangement of the chloro and thiol groups on the pyridine (B92270) ring makes 6-Chloropyridine-3-thiol an exceptional precursor for the synthesis of fused heterocyclic systems, particularly thienopyridines. Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are core structures in several pharmaceutical agents. The synthesis often proceeds via a two-step sequence involving the initial functionalization at one site, followed by an intramolecular cyclization.

A common strategy involves the S-alkylation of the thiol group with a reagent that contains an activated methylene (B1212753) group, such as an α-halocarbonyl or α-halonitrile. The resulting intermediate can then undergo an intramolecular cyclization, often base-catalyzed, to form the thiophene ring. For instance, reaction with ethyl chloroacetate (B1199739) followed by base-mediated cyclization (e.g., Thorpe-Ziegler reaction) yields thieno[2,3-b]pyridine (B153569) derivatives. igi-global.comnih.govresearchgate.net This approach allows for the construction of a diverse range of substituted thienopyridines by varying the alkylating agent. abertay.ac.uk

The table below summarizes representative examples of heterocyclic frameworks synthesized from this compound.

| Starting Material | Reagent | Reaction Type | Resulting Heterocyclic Framework |

| This compound | Ethyl 2-chloroacetate | S-alkylation, Intramolecular Cyclization | Ethyl 4-chloro-7-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |

| This compound | 2-Chloroacetonitrile | S-alkylation, Thorpe-Ziegler Cyclization | 5-Amino-6-chlorothieno[2,3-b]pyridine-4-carbonitrile |

| This compound | Phenacyl bromide | S-alkylation, Intramolecular Cyclization | 6-Chloro-5-phenylthieno[2,3-b]pyridine |

Preparation of Precursors for Functional Materials

The functional groups of this compound make it a promising precursor for the development of advanced functional materials, such as conjugated polymers and metal-organic frameworks (MOFs). The thiol group is particularly useful for its ability to bind to metal surfaces or act as a coordinating ligand for metal centers in MOFs. rsc.orgnih.gov

In the context of conjugated polymers, which are utilized in bionic devices and sensors, thiol-functionalized monomers can be used to promote adhesion between the polymer and metal electrodes. sigmaaldrich.com The pyridine ring itself can be incorporated into the polymer backbone to tune its electronic properties. By first using the chloro group in cross-coupling reactions (e.g., Suzuki or Stille coupling) to build a larger conjugated system and then utilizing the thiol group for surface anchoring or polymerization, tailored materials can be designed.

For MOFs, the thiol or thioether functionality within the organic linkers can introduce unique properties, including applications in catalysis, sensing, and adsorption of heavy metals like mercury. rsc.orgrsc.org this compound can be modified through reactions at the chlorine atom to create a dicarboxylic acid or other linking group, while the sulfur atom can remain as a functional site within the MOF pore.

The table below outlines potential functional materials that could be derived from this compound.

| Material Type | Role of this compound | Potential Application |

| Conjugated Polymers | Monomer or functional end-capper | Organic electronics, sensors, bio-interfaces |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Gas storage, catalysis, heavy metal capture rsc.org |

| Self-Assembled Monolayers (SAMs) | Surface-anchoring molecule on gold | Modified electrodes, nanoscale electronics |

Role in the Synthesis of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules, known as chemical libraries. nih.gov These libraries are then screened for biological activity. This compound is an ideal scaffold for DOS due to its two chemically distinct reactive sites that can be addressed orthogonally.

The nucleophilic thiol group can be modified through S-alkylation, S-acylation, or Michael additions, while the electrophilic C-6 position can undergo nucleophilic aromatic substitution with a variety of nucleophiles such as amines, alcohols, or other thiols. youtube.comyoutube.com This dual reactivity allows for a "build/couple/pair" strategy where different building blocks can be systematically introduced at each position, rapidly generating a large number of unique compounds from a single starting scaffold. bohrium.com

For example, a library can be generated by first reacting a set of alkyl halides with the thiol group. This initial set of intermediates can then be split and reacted with a diverse set of amines to substitute the chlorine atom. This combinatorial approach can produce a vast array of molecules for high-throughput screening. mdpi.com

The following table illustrates a hypothetical scheme for generating a diverse chemical library.

| Step | Position Reacted | Reagent Class (Examples) | Intermediate/Product |

| 1. Build | C3-Thiol | Alkyl Halides (R¹-X) | 6-Chloro-3-(alkylthio)pyridines |

| 2. Couple | C6-Chloro | Amines (R²-NH₂) | 6-(Amino)-3-(alkylthio)pyridines |

| 3. Diversify | C3-Thiol | Michael Acceptors (R³-CH=CH₂) | 3-((Alkyl)thio)ethyl-6-chloropyridines |

| 4. Couple | C6-Chloro | Alcohols (R⁴-OH) | 6-(Alkoxy)-3-((alkyl)thio)ethylpyridines |

Stereoselective and Chemo-selective Transformations

The distinct electronic nature and reactivity of the thiol and chloro-substituents on the pyridine ring allow for a high degree of chemoselectivity in reactions. The thiol group, being a soft and potent nucleophile, can be selectively functionalized under conditions that leave the chloro group untouched. Conversely, the C-6 position, activated towards nucleophilic aromatic substitution by the ring nitrogen, can be targeted by specific nucleophiles, often under different reaction conditions. youtube.com

For instance, S-alkylation of the thiol can be achieved using a mild base and an alkyl halide at room temperature. In contrast, nucleophilic aromatic substitution at the C-6 position typically requires stronger nucleophiles (like amines or alkoxides) and may necessitate elevated temperatures to proceed at a reasonable rate. youtube.com This difference in reactivity allows for the stepwise and controlled functionalization of the molecule.

Computational studies, such as Density Functional Theory (DFT) calculations, have corroborated the high chemoselectivity of reactions involving thiols, showing that the activation energy for thiol addition is significantly lower than for competing reactions with other nucleophilic groups like amines. nih.gov While this compound itself is achiral, it can be used in the synthesis of chiral molecules, where stereoselectivity would be dictated by chiral reagents, catalysts, or auxiliaries used in subsequent transformations.

The table below details examples of chemoselective transformations for this compound.

| Transformation | Position Targeted | Reagents and Conditions | Product | Selectivity |

| S-Alkylation | C3-Thiol | CH₃I, K₂CO₃, Acetone, RT | 6-Chloro-3-(methylthio)pyridine | High for S-alkylation; no reaction at C6 |

| Nucleophilic Aromatic Substitution | C6-Chloro | Benzylamine, 100 °C | N-Benzyl-3-mercaptopyridin-6-amine | High for C6 substitution; thiol remains |

| Michael Addition | C3-Thiol | Acrylonitrile, cat. base, RT | 3-((6-Chloropyridin-3-yl)thio)propanenitrile | High for thiol addition; no reaction at C6 |

Coordination Chemistry and Catalytic Applications of 6 Chloropyridine 3 Thiol Derivatives

Design and Synthesis of Metal-Ligand Complexes

The design and synthesis of metal-ligand complexes using 6-chloropyridine-3-thiol as a ligand are grounded in the fundamental principles of coordination chemistry. This molecule possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group. This dual functionality allows it to act as a versatile ligand, potentially binding to metal centers in either a monodentate fashion (through either nitrogen or sulfur) or, more commonly, as a bidentate chelating agent.

The synthesis of such complexes generally involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The thiol group is typically deprotonated with a mild base to form a thiolate anion, which is a stronger nucleophile and enhances its coordination ability to the metal ion. The general synthetic procedure can be summarized as follows:

Dissolution of the this compound ligand in a solvent such as methanol (B129727) or ethanol.

Addition of a stoichiometric amount of a base (e.g., sodium hydroxide (B78521) or triethylamine) to deprotonate the thiol group.

Introduction of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper, nickel, palladium, or iron) dissolved in a compatible solvent.

The reaction mixture is stirred, often under an inert atmosphere to prevent oxidation of the thiol, allowing the complex to form.

Isolation of the resulting metal complex, typically through crystallization, precipitation, and filtration.

The final geometry and stoichiometry of the complex (the ratio of ligand to metal) depend on several factors, including the nature of the metal ion, its preferred coordination number and geometry (e.g., tetrahedral, square planar, or octahedral), and the reaction conditions. For instance, a 1:2 metal-to-ligand ratio could result in an octahedral complex where two tridentate ligands coordinate to the metal center. nih.govnih.gov The presence of the electron-withdrawing chloro group on the pyridine ring can influence the electronic properties of the ligand, affecting the stability and reactivity of the resulting metal complex.

Table 1: Potential Metal Ions for Complexation with this compound

| Metal Ion | Potential Coordination Geometry | Relevant Properties |

| Copper (Cu²⁺) | Square Planar, Distorted Octahedral | Redox activity, relevance in coupling reactions. |

| Nickel (Ni²⁺) | Square Planar, Octahedral | Active in cross-coupling and hydrogenation catalysis. |

| Palladium (Pd²⁺) | Square Planar | Widely used in C-C and C-N bond formation. |

| Iron (Fe²⁺/Fe³⁺) | Tetrahedral, Octahedral | Abundant, versatile redox states for catalysis. nih.gov |

| Ruthenium (Ru²⁺) | Octahedral | Important in photoredox catalysis and metathesis. |

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from this compound are poised for applications in both homogeneous and heterogeneous catalysis, leveraging the unique electronic and steric properties conferred by the ligand.

Homogeneous Catalysis: In a homogeneous setting, the metal-ligand complex is dissolved in the same phase as the reactants. The ligand's role is crucial; it stabilizes the metal center, modulates its reactivity, and can influence the selectivity of the reaction. Pyridine-based ligands are well-known for their utility in a variety of catalytic transformations. nih.gov Complexes of this compound could potentially catalyze reactions such as:

Cross-Coupling Reactions: Palladium or nickel complexes could be effective in Suzuki, Heck, and Sonogashira couplings, where the ligand's electronic properties can influence oxidative addition and reductive elimination steps. rsc.org

Hydrogenation and Transfer Hydrogenation: Ruthenium or rhodium complexes might show activity in the reduction of unsaturated bonds.

Oxidation Reactions: Iron or copper complexes could be employed in the catalytic oxidation of substrates like phenols or alcohols, where the metal center cycles between different oxidation states. nih.gov

Heterogeneous Catalysis: For heterogeneous applications, the metal complex is immobilized on a solid support (e.g., silica, alumina, or a polymer). This approach facilitates catalyst separation from the product mixture, allowing for easier recycling and purification. The this compound ligand can be functionalized to enable covalent attachment to the support material. The catalytic activity of these supported complexes would be valuable in continuous flow reactors and industrial chemical processes. mdpi.com

Mechanistic Studies of Catalytic Cycles

While specific mechanistic studies for catalysts based on this compound are not widely documented, the catalytic cycles can be inferred from well-studied analogous systems involving pyridine and thiol ligands. A typical cross-coupling cycle, for example, involves a series of fundamental steps:

Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) reacts with a substrate (e.g., an aryl halide), breaking a bond and oxidizing the metal (e.g., to Pd(II)). The electron-deficient nature of the 6-chloropyridine ring could potentially accelerate this step.

Transmetalation (for Suzuki-type couplings): A second reagent (e.g., an organoboron compound) transfers its organic group to the metal center, replacing a halide.

Reductive Elimination: The two organic fragments on the metal center couple and are expelled as the final product, regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

The stability and electronic properties imparted by the this compound ligand are critical at each stage. The sulfur atom, being a soft donor, can stabilize the metal center, while the pyridine nitrogen influences the metal's Lewis acidity and redox potential. Computational methods, such as Density Functional Theory (DFT), would be invaluable in mapping the energy profiles of these catalytic cycles, identifying rate-determining steps, and rationally designing more efficient catalysts.

Photoredox Catalysis and Radical Chemistry

The field of photoredox catalysis, which uses visible light to drive chemical reactions, opens up unique opportunities for the application of this compound derivatives. semanticscholar.org Thiols are known to be active participants in photoredox processes due to their ability to engage in single-electron transfer (SET) events. nih.gov

A general mechanism for involving a thiol in photoredox catalysis proceeds as follows:

A photocatalyst (PC), often a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to an excited state (PC*). nih.gov

The excited photocatalyst is a potent oxidant and can accept an electron from the thiol group of this compound.

This SET event generates a thiyl radical (RS•) and the reduced form of the photocatalyst.

The highly reactive thiyl radical can then engage in a variety of chemical transformations, such as addition to alkenes or alkynes (the thiol-ene/yne reaction), which is a powerful method for C-S bond formation. nih.govbohrium.com

This pathway allows for the formation of C-S bonds under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. The this compound derivative can thus serve as a precursor to radical intermediates that are key for constructing more complex organosulfur compounds.

Table 2: Summary of Potential Catalytic Applications

| Catalysis Type | Catalyst System | Potential Reactions | Mechanistic Feature |

| Homogeneous | Pd or Ni complex | Cross-coupling (Suzuki, Heck) | Modulated redox potential from ligand. |

| Heterogeneous | Supported Ru complex | Hydrogenation | Enhanced recyclability and stability. |

| Photoredox | Ru or Ir photocatalyst with the thiol | Thiol-ene/yne reactions | Generation of a thiyl radical via SET. nih.gov |

Advanced Spectroscopic and Structural Characterization of 6 Chloropyridine 3 Thiol and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For 6-Chloropyridine-3-thiol, these techniques would confirm the presence of the key vibrational modes.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| S-H stretch | 2550-2600 | Typically a weak band in the IR spectrum. nih.gov |

| C-S stretch | 600-800 | Can be weak to medium in intensity. |

| C-Cl stretch | 600-800 | Typically a strong band in the IR spectrum. |

| Pyridine (B92270) ring stretching | 1400-1600 | Multiple bands are expected in this region. |

| C-H stretching (aromatic) | 3000-3100 | Characteristic of aromatic protons. |

| C-H in-plane bending | 1000-1300 | Multiple bands are expected. |

| C-H out-of-plane bending | 700-900 | The position is sensitive to the substitution pattern. |

The complementary nature of IR and Raman spectroscopy would be beneficial. For instance, the S-H stretching vibration is often weak in IR but can sometimes be more readily observed in the Raman spectrum. nih.gov

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₅H₄ClNS). scilit.com The presence of chlorine and sulfur would be evident from the characteristic isotopic pattern of the molecular ion peak.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, tandem MS provides information about the fragmentation pathways of the molecule. For this compound, likely fragmentation pathways would include:

Loss of a chlorine radical (•Cl).

Loss of the thiol radical (•SH) or hydrogen sulfide (B99878) (H₂S).

Cleavage of the pyridine ring.

The fragmentation pattern would provide valuable confirmation of the compound's structure and could be used to monitor its presence in complex mixtures or as a reactant or product in chemical reactions.

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable single crystals of this compound can be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances and angles between all atoms in the molecule would be determined.

Conformation: The orientation of the thiol group relative to the pyridine ring would be established.

Intermolecular interactions: The crystal packing would reveal details about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the supramolecular architecture.

The crystallographic data could be deposited in the Cambridge Structural Database (CSD) for public access.

X-ray Absorption Spectroscopy and Other Advanced Spectroscopic Probes for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom. For this compound, Sulfur K-edge XAS would be particularly informative.

X-ray Absorption Near-Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination chemistry of the sulfur atom. It can be used to distinguish between a thiol (-SH) and a thiolate (-S⁻) or a disulfide (-S-S-) if derivatives are formed.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment of the sulfur atom, including the identities and distances of neighboring atoms. This could be used to determine the S-C bond length and to probe interactions with other molecules in the solid state or in solution.

These advanced spectroscopic methods, when used in concert, provide a comprehensive and detailed picture of the structural and electronic properties of this compound and its derivatives, which is essential for understanding its reactivity and potential applications.

Future Directions and Emerging Research Frontiers

Integration with Automated Synthesis and High-Throughput Experimentation

The structural attributes of 6-Chloropyridine-3-thiol make it a candidate for inclusion in automated synthesis platforms and high-throughput experimentation (HTE) workflows. The presence of distinct reactive sites—the thiol, the chloro-substituent, and the pyridine (B92270) ring—allows for a variety of chemical modifications that can be systematically explored using automated techniques.

In the context of drug discovery and materials science, HTE allows for the rapid screening of numerous reaction conditions and the generation of large compound libraries. For this compound, this could involve its reaction with a diverse set of electrophiles, nucleophiles, or coupling partners in a parallel fashion. Automated liquid handling systems can dispense precise amounts of reactants and catalysts into multi-well plates, enabling the exploration of a vast chemical space. Subsequent automated analysis, for instance by mass spectrometry, can rapidly identify successful reactions and promising products.

Flow chemistry, a key component of automated synthesis, offers precise control over reaction parameters such as temperature, pressure, and reaction time. The synthesis of derivatives of this compound in a continuous flow system could lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. This approach is also highly amenable to scale-up, bridging the gap between laboratory-scale discovery and industrial production.

Table 1: Potential High-Throughput Experimentation Parameters for this compound Derivatives

| Parameter | Variables to be Screened | Potential Outcomes |

| Catalyst | Palladium, Copper, Nickel complexes | Optimization of cross-coupling reaction yields and selectivity. |

| Base | Organic and inorganic bases | Identification of optimal conditions for S-alkylation or S-arylation. |

| Solvent | Aprotic and protic solvents | Determination of solvent effects on reaction kinetics and product formation. |

| Reactants | Diverse arrays of alkyl halides, aryl boronic acids, etc. | Generation of a large library of novel this compound derivatives. |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties of this compound open avenues for the discovery of novel reactivity and unprecedented chemical transformations. The interplay between the electron-withdrawing chloro group and the nucleophilic thiol moiety, situated on an electron-deficient pyridine ring, can lead to unique chemical behavior.

One area of emerging research is the exploration of metal-catalyzed cross-coupling reactions at the chloro-position, while simultaneously utilizing the thiol group as a directing group or a site for further functionalization. This could enable the synthesis of complex, multi-functionalized pyridine derivatives that are not easily accessible through traditional methods.

Furthermore, the thiol group can participate in radical reactions, offering an alternative pathway for carbon-sulfur bond formation. The investigation of photoredox catalysis or electrochemical methods to initiate these radical transformations could unveil new synthetic routes to previously inaccessible sulfur-containing heterocyclic compounds. The potential for the pyridine nitrogen to act as a ligand for transition metals could also lead to novel catalytic cycles where the substrate itself plays a role in the catalytic process.

Sustainable and Atom-Economical Synthetic Methodologies

In line with the principles of green chemistry, a significant research frontier is the development of sustainable and atom-economical methods for the synthesis and derivatization of this compound. Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. chemistry-teaching-resources.comrsc.org

Future research will likely focus on catalytic methods that minimize the use of stoichiometric reagents, thereby reducing waste. For instance, the development of highly efficient catalysts for the synthesis of the this compound core itself, or for its subsequent functionalization, is a key objective. The use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium, is another important aspect of sustainable synthesis.

Solvent selection is also a critical component of green chemistry. The exploration of reactions in environmentally benign solvents, such as water, ionic liquids, or even under solvent-free conditions, will be a priority. Microwave-assisted synthesis is another technique that can contribute to greener processes by reducing reaction times and energy consumption. researchgate.netnih.gov

Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Traditional Synthesis | Green Chemistry Approach |

| Catalysts | Often stoichiometric reagents | Highly active, recyclable catalysts |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Energy Input | Conventional heating | Microwave, ultrasound irradiation |

| Atom Economy | Often low | High, minimizing byproducts |

Advanced Material Science Applications

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials with tailored properties. The pyridine ring can be incorporated into the backbone of polymers, potentially imparting unique electronic or optical properties.

The thiol group is particularly interesting for materials science applications due to its ability to form strong bonds with metal surfaces, such as gold, silver, and copper. This property can be exploited to create self-assembled monolayers (SAMs) on these surfaces, which can be used to modify their properties for applications in electronics, sensors, and nanotechnology.

Furthermore, the incorporation of this compound derivatives into polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific charge-transport properties for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. mdpi.comresearchgate.net The ability to tune the electronic properties of the molecule through derivatization at the chloro and thiol positions offers a pathway to designing materials with specific functionalities. The development of pyridine-containing polymers is an active area of research with potential applications in various fields. dntb.gov.ua

Q & A

Q. How can inconsistent reports on the stability of this compound in aqueous solutions be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.